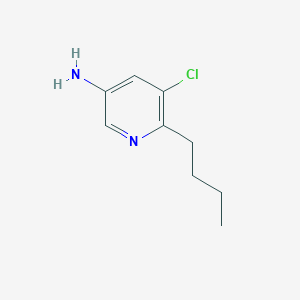
6-Butyl-5-chloropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-5-chloropyridin-3-amine is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butyl group at the 6th position and a chlorine atom at the 5th position of the pyridine ring, along with an amine group at the 3rd position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-chloropyridin-3-amine typically involves the halogenation of pyridine derivatives followed by the introduction of the butyl group. One common method involves the reaction of 6-chloropyridin-3-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 6-Butyl-5-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Amines derived from the reduction of nitro groups.
科学研究应用
6-Butyl-5-chloropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Butyl-5-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
6-Chloropyridin-3-amine: Lacks the butyl group, making it less hydrophobic.
5-Butyl-6-chloropyridin-3-amine: Positional isomer with different substitution pattern.
6-Butyl-3-chloropyridin-5-amine: Another positional isomer with different substitution pattern.
Uniqueness: 6-Butyl-5-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the butyl group and the chlorine atom at specific positions on the pyridine ring influences its reactivity and interactions with other molecules, making it valuable in various applications.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
6-butyl-5-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-4-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI 键 |
SCYXDAUJSPEUDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


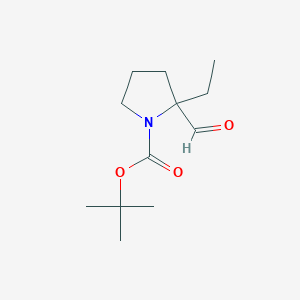
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
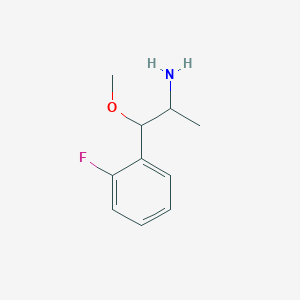
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
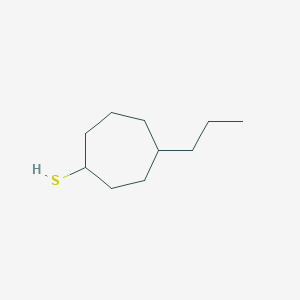

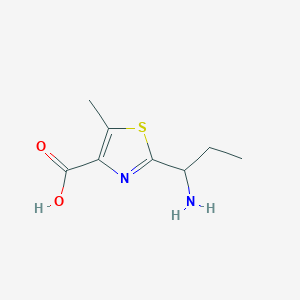
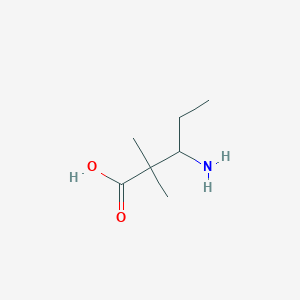
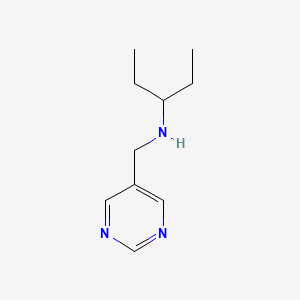
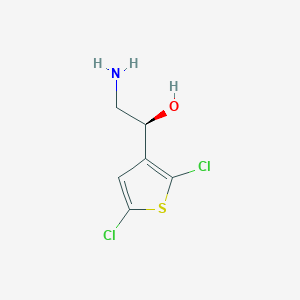


![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
